2-(4-chlorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
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Description
2-(4-chlorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN5O2 and its molecular weight is 383.84. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antitumor activities. For instance, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated against the human breast adenocarcinoma cell line MCF7. Among these derivatives, compounds demonstrated mild to moderate activity, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives in anticancer research (El-Morsy et al., 2017).
Anticancer and Antimicrobial Agents
Another study synthesized and explored the molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. This investigation demonstrated that certain synthesized compounds exhibit significant potency against a panel of cancer cell lines and possess antibacterial and antifungal activities, suggesting the utility of such compounds in developing new therapeutic agents (Katariya et al., 2021).
Antimicrobial and Anticancer Properties
Further research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has revealed compounds with significant antimicrobial and anticancer properties. This includes higher activity against certain cancer cell lines than the reference drug doxorubicin, indicating their potential as novel anticancer agents with added antimicrobial benefits (Hafez et al., 2016).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic, quantum mechanical studies, and molecular docking have been applied to benzothiazolinone acetamide analogs, showing potential for various applications, including photo-voltaic cells due to their light harvesting efficiency. These studies demonstrate the broad applicability of such compounds in both the pharmaceutical field and materials science (Mary et al., 2020).
Synthesis and QSAR Studies
QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents indicate the relevance of structural and physicochemical parameters in designing effective antibacterial compounds. This research underscores the importance of chemical synthesis and quantitative structure-activity relationships in developing new antibacterial drugs (Desai et al., 2008).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c1-11-9-16(22-17(26)10-12-5-7-13(20)8-6-12)25(24-11)19-21-15-4-2-3-14(15)18(27)23-19/h5-9H,2-4,10H2,1H3,(H,22,26)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKKJHVCWAOVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C3=NC4=C(CCC4)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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